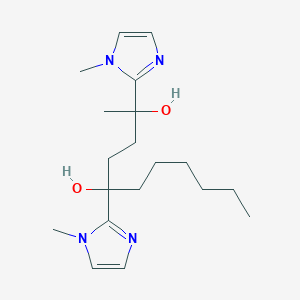
2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol is a compound that features two imidazole rings attached to an undecane backbone with two hydroxyl groups at the 2 and 5 positions Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which uses glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
化学反应分析
Types of Reactions: 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole rings and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or amines .
科学研究应用
2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antifungal properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors . Additionally, it has applications in the industry as a catalyst or intermediate in various chemical processes .
作用机制
The mechanism of action of 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can bind to metal ions or active sites of enzymes, thereby modulating their activity . The hydroxyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds: Similar compounds include other imidazole derivatives such as 1-methylimidazole, 2-ethyl-4-methylimidazole, and 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid .
Uniqueness: What sets 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol apart is its unique structure, which combines two imidazole rings with a long undecane backbone and two hydroxyl groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
110073-88-6 |
|---|---|
分子式 |
C19H32N4O2 |
分子量 |
348.5 g/mol |
IUPAC 名称 |
2,5-bis(1-methylimidazol-2-yl)undecane-2,5-diol |
InChI |
InChI=1S/C19H32N4O2/c1-5-6-7-8-9-19(25,17-21-13-15-23(17)4)11-10-18(2,24)16-20-12-14-22(16)3/h12-15,24-25H,5-11H2,1-4H3 |
InChI 键 |
LQTAUUWQEASERD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCC(C)(C1=NC=CN1C)O)(C2=NC=CN2C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















